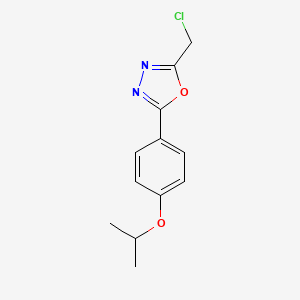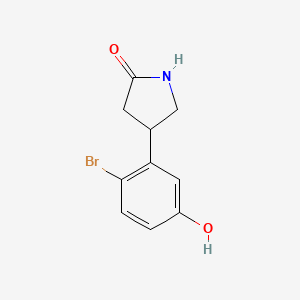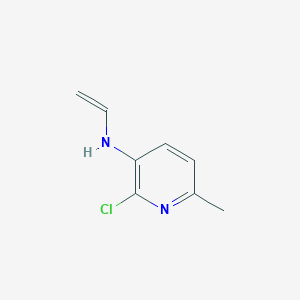
(1S)-1-(4-butylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-butylphenyl)ethanamine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a butyl group attached to the phenyl ring and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-butylphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-butylbenzaldehyde.
Reductive Amination: The 4-butylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4-butylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(1S)-1-(4-butylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-butylphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(4-methylphenyl)ethanamine
- (1S)-1-(4-ethylphenyl)ethanamine
- (1S)-1-(4-propylphenyl)ethanamine
Uniqueness
(1S)-1-(4-butylphenyl)ethanamine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
(1S)-1-(4-butylphenyl)ethanamine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3/t10-/m0/s1 |
Clé InChI |
RBWVBFNOIKOLSE-JTQLQIEISA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)[C@H](C)N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)

![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate](/img/structure/B13160670.png)
![{6-Tert-butyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13160677.png)
![2-tert-Butyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13160683.png)


![Methyl (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylate](/img/structure/B13160695.png)




